An In-depth Technical Guide to Bis(cyclohexylsulfonyl)diazomethane
An In-depth Technical Guide to Bis(cyclohexylsulfonyl)diazomethane
CAS Number: 138529-81-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(cyclohexylsulfonyl)diazomethane, a versatile diazo compound with significant applications in organic synthesis and advanced material science. This document details its chemical and physical properties, synthesis, key applications, and safety protocols, presenting quantitative data in structured tables and methodologies in detailed experimental protocols.
Chemical and Physical Properties
Bis(cyclohexylsulfonyl)diazomethane is a pale yellow solid at room temperature.[1] Its stability is attributed to the two electron-withdrawing cyclohexylsulfonyl groups, which delocalize the negative charge on the diazo carbon.[1]
Table 1: Physicochemical Properties of Bis(cyclohexylsulfonyl)diazomethane
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂N₂O₄S₂ | [2] |
| Molecular Weight | 334.45 g/mol | [3] |
| Appearance | White to pale-yellow crystals or crystalline powder | [1] |
| Melting Point | 130.1–130.6 °C | [1] |
| Solubility | Freely soluble in acetone and ethyl acetate; practically insoluble in water, ethanol, and hexane. | [1] |
| UV Absorption Maxima | 216 nm and 248 nm | [1] |
Table 2: Spectroscopic Data of Bis(cyclohexylsulfonyl)diazomethane
| Technique | Key Signals | Reference |
| ¹H NMR | δ 1.13–2.27 ppm (20H, m, cyclohexyl CH₂), 3.38–3.54 ppm (2H, m, CH₂) | [1] |
| IR | 2120 cm⁻¹ (C=N₂ stretch), 1325 cm⁻¹ (S=O asymmetric stretch) | [1] |
Synthesis
The synthesis of Bis(cyclohexylsulfonyl)diazomethane is a two-step process that begins with the preparation of the precursor, Bis(cyclohexylsulfonyl)methane, followed by a diazotization reaction.[1]
Experimental Protocol: Synthesis of Bis(cyclohexylsulfonyl)methane
This procedure involves the reaction of cyclohexylthiol with dichloromethane followed by oxidation.
Materials:
-
Cyclohexylthiol
-
Dichloromethane
-
Potassium hydroxide
-
Ethanol
-
Hydrogen peroxide (30%)
-
Formic acid
-
Sodium sulfite
Procedure:
-
Thioacetal Formation: Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add cyclohexylthiol dropwise to the solution while stirring. After the addition is complete, add dichloromethane dropwise. Heat the mixture to reflux for 4-6 hours. After cooling to room temperature, pour the reaction mixture into ice water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude bis(cyclohexylthio)methane.
-
Oxidation: Dissolve the crude bis(cyclohexylthio)methane in formic acid in a round-bottom flask equipped with a dropping funnel and a thermometer. Cool the mixture in an ice bath. Add 30% hydrogen peroxide dropwise, maintaining the temperature below 40°C. After the addition, allow the mixture to stir at room temperature for 12-16 hours. Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite. Collect the precipitated white solid by filtration, wash with water, and dry to yield Bis(cyclohexylsulfonyl)methane.
Experimental Protocol: Synthesis of Bis(cyclohexylsulfonyl)diazomethane
This protocol describes the diazo transfer reaction to form the final product.
Materials:
-
Bis(cyclohexylsulfonyl)methane
-
p-Toluenesulfonyl azide
-
Acetonitrile
-
Triethylamine
Procedure:
-
Dissolve Bis(cyclohexylsulfonyl)methane in acetonitrile in a round-bottom flask.
-
Add triethylamine to the solution and stir for 10 minutes.
-
Add p-toluenesulfonyl azide to the mixture and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Bis(cyclohexylsulfonyl)diazomethane as a pale yellow solid.
Caption: Synthesis of Bis(cyclohexylsulfonyl)diazomethane.
Applications
Photoacid Generator in Photolithography
The primary application of Bis(cyclohexylsulfonyl)diazomethane is as a photoacid generator (PAG) in photolithography, a critical process in the manufacturing of microelectronics.[1] Upon exposure to deep UV radiation (e.g., 248 nm from a KrF excimer laser), it undergoes photochemical decomposition to generate a strong acid.[1]
This generated acid then catalyzes a chemical transformation in the surrounding polymer matrix of the photoresist, such as the deprotection of a protecting group, which alters the solubility of the exposed regions of the photoresist.[1] This change in solubility allows for the selective removal of either the exposed or unexposed areas, creating a patterned resist layer.
Caption: Mechanism of a Photoacid Generator.
Reagent in Organic Synthesis
While less common than its use as a PAG, the reactivity of the diazo group in Bis(cyclohexylsulfonyl)diazomethane makes it a potential reagent in various organic transformations.
The carbene generated from the decomposition of Bis(cyclohexylsulfonyl)diazomethane can react with alkenes to form cyclopropanes.[1] The two electron-withdrawing sulfonyl groups on the carbene can influence the stereoselectivity and reactivity of this transformation.
Hypothetical Experimental Protocol: Cyclopropanation of Styrene
Materials:
-
Bis(cyclohexylsulfonyl)diazomethane
-
Styrene
-
Rhodium(II) octanoate dimer (catalyst)
-
Dichloromethane
Procedure:
-
To a solution of styrene and a catalytic amount of rhodium(II) octanoate dimer in dichloromethane at room temperature, add a solution of Bis(cyclohexylsulfonyl)diazomethane in dichloromethane dropwise over 1 hour.
-
Stir the reaction mixture at room temperature for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding cyclopropane derivative.
The Arndt-Eistert synthesis is a method for the one-carbon homologation of carboxylic acids.[4][5] While traditionally employing diazomethane, other diazo compounds can potentially be used. In this reaction, a carboxylic acid is first converted to its acid chloride, which then reacts with a diazo compound to form a diazoketone. Subsequent rearrangement, typically catalyzed by a metal such as silver, yields a ketene which can be trapped by a nucleophile to give the homologous acid, ester, or amide.
Caption: Arndt-Eistert Homologation Workflow.
Safety and Handling
Bis(cyclohexylsulfonyl)diazomethane should be handled with care in a well-ventilated fume hood.[6][7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust and contact with skin and eyes.[6] Due to the potential for explosive decomposition of diazo compounds, particularly with heat, shock, or light, it is recommended to store it in a cool, dark place.[8]
Disposal: Unused material and waste should be treated as hazardous.[7] Quench excess diazo compounds by slowly adding a weak acid like acetic acid until the yellow color disappears and gas evolution ceases.[9] Dispose of the resulting mixture in accordance with local regulations.[7]
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified professionals in a suitable laboratory setting. Appropriate safety precautions should always be taken.
References
- 1. Bis(cyclohexylsulfonyl)diazomethane | 138529-81-4 | Benchchem [benchchem.com]
- 2. Bis(cyclohexylsulfonyl)diazomethane | C13H22N2O4S2 | CID 11056751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE CAS#: 138529-81-4 [m.chemicalbook.com]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. angenechemical.com [angenechemical.com]
- 7. echemi.com [echemi.com]
- 8. 138529-81-4・Bis(cyclohexylsulfonyl)diazomethane・325-21241・323-21242[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
